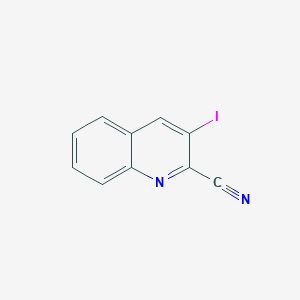
tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.24 g/mol . This compound is known for its applications in scientific research, particularly in the fields of drug development and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate typically involves the reaction of tert-butyl 1-cyanocyclopropane-1-carboxylate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions in a solvent like methanol for several hours . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
Chemical Reactions Analysis
Tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate can be compared to similar compounds such as:
Tert-butyl N-hydroxycarbamate: Known for its use in organic synthesis and as a Diels-Alder dienophile.
Tert-butyl 3-(N’-hydroxycarbamimidoyl)methylpiperidine-1-carboxylate: Another compound with similar functional groups and applications in research.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 1-[(Z)-N'-hydroxycarbamimidoyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-8(2,3)14-7(12)9(4-5-9)6(10)11-13/h13H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
YZDNTXOAJWJLBL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1(CC1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
